5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide
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Overview
Description
5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide is an organic compound with the molecular formula C16H17BrN2O It is a derivative of benzamide, featuring bromine, fluorine, and diethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzamide ring.
Amidation: The formation of the amide bond with the 2,6-diethylphenyl group.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2,6-diethylphenyl)nicotinamide
- 6-bromo-N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
853317-16-5 |
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Molecular Formula |
C17H17BrFNO |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C17H17BrFNO/c1-3-11-6-5-7-12(4-2)16(11)20-17(21)14-10-13(18)8-9-15(14)19/h5-10H,3-4H2,1-2H3,(H,20,21) |
InChI Key |
IKVGVSGLXPSMKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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